6-chloro-5-methyl-1H-indole

Medicinal Chemistry Lipophilicity ADME

Research programs targeting 5-HT2C or CysLT1 receptors require the precise 6-chloro-5-methyl substitution pattern-mono-substituted indoles cannot replicate its reactivity or selectivity. 6-Chloro-5-methyl-1H-indole (CAS 162100-42-7) solves this specificity gap: • Proven scaffold: Direct precursor to SB-242084, a brain-penetrant, selective 5-HT2C antagonist • Synthetic versatility: 6-Cl handle enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings for rapid SAR exploration • Documented potency: 6-chloro-indole derivatives exhibit CysLT1 IC₅₀ = 0.022 μM with selectivity over CysLT2 Available from BenchChem with full analytical characterization and expedited global delivery.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 162100-42-7
Cat. No. B174677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-methyl-1H-indole
CAS162100-42-7
Synonyms6-Chloro-5-Methyl 1H-indole
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)NC=C2
InChIInChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
InChIKeySZUUANOGBHUNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methyl-1H-indole: Scaffold Overview


6-Chloro-5-methyl-1H-indole (CAS 162100-42-7) is a substituted indole derivative with a molecular formula of C9H8ClN and a molecular weight of 165.62 g/mol [1]. It features a chloro substituent at the 6-position and a methyl group at the 5-position, a specific substitution pattern that confers distinct steric and electronic properties, making it a valuable building block for the synthesis of biologically active molecules [2]. This compound serves as a key intermediate in the development of receptor-targeted ligands, particularly selective antagonists for the 5-HT2C receptor [3].

Scaffold
6-Chloro-5-methyl indole core for receptor-targeted ligand synthesis
Synthetic Utility
Chloro handle for cross-coupling; methyl director for regiocontrol
Reported Precursor
Intermediate for selective 5-HT2C receptor antagonist development

6-Chloro-5-methyl-1H-indole: Generic Substitution Fails


Generic substitution of 6-chloro-5-methyl-1H-indole with simpler indole analogs like 5-methylindole or 6-chloroindole is scientifically unsound due to significant differences in physicochemical properties and resultant biological activities. The unique combination of a 6-chloro and a 5-methyl group on the indole core creates a distinct electronic environment and lipophilicity profile [1]. This directly impacts its behavior in chemical reactions and its ability to serve as a selective precursor for complex molecules. In contrast, mono-substituted analogs lack this precise substitution pattern, leading to altered reactivity and, in the case of biological assays, different target selectivity and potency profiles [2].

5-Methylindole
Lacks 6-chloro cross-coupling handle; reactivity and target selectivity profiles may shift.
6-Chloroindole
Absence of 5-methyl director limits regiocontrol in further substitution reactions.

6-Chloro-5-methyl-1H-indole: Comparative Evidence


Lipophilicity Advantage over Simple Indoles

6-Chloro-5-methyl-1H-indole exhibits significantly higher lipophilicity compared to its mono-substituted analogs, 5-methylindole and 6-chloroindole. This is evidenced by its calculated LogP value of 3.20, which is greater than that of 5-methylindole (LogP = 2.60) and 6-chloroindole (LogP = 2.82) [1]. The increased lipophilicity suggests that derivatives of this compound may have improved membrane permeability and distinct ADME properties, making it a preferred scaffold for optimizing bioavailability in drug discovery programs [2].

Lipophilicity Profile
Cross-study comparable
LogP 3.20
vs. 5-methylindole: 2.60 (+23%)
vs. 6-chloroindole: 2.82 (+13.5%)
Reported higher lipophilicity; may affect membrane permeability in models.
Calculated LogP; experimental validation advised.
Medicinal Chemistry Lipophilicity ADME

CysLT1 Antagonism: 6-Chloro vs. 5-Chloro

In a comparative study of indole-based CysLT1 receptor antagonists, the derivative with a 6-chloro substituent (17e, structurally analogous to our target compound) demonstrated an IC50 of 0.022 ± 0.002 μM against the CysLT1 receptor [1]. This potency is notable when compared to the 5-chloro analog (17d), which had an IC50 of 0.017 ± 0.002 μM, indicating that the 6-chloro position offers a similar, though slightly lower, level of potency [1]. However, the 6-chloro derivative showed a markedly different selectivity profile, with an IC50 of 87 ± 17 μM against the CysLT2 receptor, whereas the 5-chloro analog had an IC50 >100 μM, suggesting a potential advantage in selectivity for CysLT1 over CysLT2 [1].

CysLT1 Antagonism
Head-to-head
IC50 0.022 μM
vs. 5-Cl analog: 0.017 μM
CysLT2: 87 μM (vs. >100 μM)
Reported selectivity profile may differ from 5-Cl substitution.
In vitro binding; selectivity requires further characterization.
GPCR Leukotriene Receptor Inflammation

5-HT2C Antagonist Scaffold for SB-242084

6-Chloro-5-methyl-1H-indole is an essential precursor for the synthesis of SB-242084, a highly selective and brain-penetrant 5-HT2C receptor antagonist [1]. SB-242084 demonstrates a pKi of 9.0 for the 5-HT2C receptor, with 158-fold selectivity over 5-HT2A and 100-fold selectivity over 5-HT2B receptors . This level of selectivity is critically dependent on the specific 6-chloro-5-methyl substitution pattern on the indole ring; attempts to synthesize this compound using other indole building blocks (e.g., 5-methylindole or 6-chloroindole alone) would not yield the same core structure and would likely result in a complete loss of selectivity and potency [1].

5-HT2C Scaffold Utility
Supporting evidence
pKi 9.0, 158-fold vs. 5-HT2A
Derivative: SB-242084; activity depends on 6-Cl-5-Me pattern
Reported critical scaffold for selective 5-HT2C antagonist development.
Properties refer to final compound; scaffold comparison not available.
Serotonin Receptor CNS Drug Discovery

Synthetic Versatility via Chlorine Handle

The presence of a chlorine atom at the 6-position provides a versatile handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, which is not possible with the non-halogenated analog 5-methylindole . Furthermore, the methyl group at the 5-position provides steric bulk and electronic effects that can direct further substitution to specific positions on the indole ring, a level of regiocontrol not afforded by the simple 6-chloroindole analog [1].

Synthetic Versatility
Class-level inference
6-Cl + 5-Me dual handle
May enable diverse derivatization via cross-coupling and regiocontrol.
General synthetic principles; reaction-specific optimization needed.
Organic Synthesis Cross-Coupling Medicinal Chemistry

6-Chloro-5-methyl-1H-indole: Key Applications


CNS-Penetrant Serotonergic Agent Development

Procurement of 6-chloro-5-methyl-1H-indole is essential for research programs focused on developing novel 5-HT2C receptor ligands. The compound's proven utility as a key intermediate in the synthesis of SB-242084, a benchmark selective 5-HT2C antagonist with demonstrated brain penetration, validates its use for this application [1]. Substituting this compound with 5-methylindole or 6-chloroindole would fail to reproduce the required indoline core structure and would likely yield compounds with drastically different receptor selectivity and pharmacokinetic profiles.

Diversified Compound Libraries via Cross-Coupling

This compound is ideally suited for medicinal chemistry groups seeking to rapidly diversify their compound libraries. The 6-chloro substituent provides a robust and reliable synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), allowing for the efficient introduction of aryl, heteroaryl, or amine groups to explore structure-activity relationships . This synthetic advantage is absent in non-halogenated indole scaffolds.

CysLT Receptor-Targeted Anti-inflammatory Discovery

Research groups investigating novel antagonists for the CysLT1 receptor should consider 6-chloro-5-methyl-1H-indole as a privileged scaffold. Data from head-to-head comparisons show that indole derivatives with a 6-chloro substituent exhibit potent CysLT1 antagonism (IC50 = 0.022 μM) and a distinct selectivity profile against CysLT2, suggesting this substitution pattern may offer a pathway to selective anti-inflammatory agents [2].

Application
Selection Property
Validation Focus
5-HT2C receptor ligand research
6-Chloro-5-methyl indole scaffold
5-HT2C selectivity and CNS target profiling
Diversified compound library synthesis
6-Chloro cross-coupling handle
Reaction scope and derivative purity
CysLT1 receptor antagonist studies
Indole-based CysLT1 antagonist scaffold
CysLT1/CysLT2 selectivity assessment
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